molecular formula C8H10N2O4 B2704048 6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid CAS No. 2413866-93-8

6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid

Cat. No.: B2704048
CAS No.: 2413866-93-8
M. Wt: 198.178
InChI Key: KMRNEHWJJDAOCU-UHFFFAOYSA-N
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Description

6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid is a pyrimidine derivative offered for research and development purposes. Pyrimidine-based compounds are privileged scaffolds in medicinal and agricultural chemistry due to their diverse biological activities and presence in numerous commercial drugs . The pyrimidine core is a fundamental building block in nucleic acids and serves as a key structural element in many therapeutic agents, with applications spanning from anti-infectives and anticancer agents to treatments for neurological disorders and diabetes . The specific substitution pattern on the pyrimidine ring, including the oxo, carboxylic acid, and isopropyloxy groups, provides a versatile platform for further chemical modification and library synthesis. This allows researchers to explore structure-activity relationships (SAR) for various biological targets . As a pyrimidine-5-carboxylic acid derivative, this compound is of particular interest in the design of novel bioactive molecules, acting as a potential bioisostere for other aromatic systems to optimize pharmacokinetic and pharmacodynamic properties . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-4(2)14-8-9-5(7(12)13)3-6(11)10-8/h3-4H,1-2H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRNEHWJJDAOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=CC(=O)N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with isopropyl alcohol in the presence of a catalyst to introduce the isopropoxy group. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.

Scientific Research Applications

6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The isopropoxy group and carboxylic acid moiety play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid with structurally related pyrimidine derivatives, emphasizing substituent variations, molecular properties, and functional similarities. Data are synthesized from the provided evidence and similarity indices (where available):

Compound Name (CAS No.) Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Structural Similarity Index
2-Chloro-6-methylpyrimidine-4-carboxylic acid (89581-58-8) Cl (2), CH₃ (6), COOH (4) 188.59 Intermediate in drug synthesis; halogen enhances reactivity. N/A (distinct substituents)
1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid (1048922-47-9) CH₃ (1), O (2), C₆H₅ (6), COOH (4) 230.22 Potential use in kinase inhibition; phenyl enhances hydrophobicity. N/A (divergent core structure)
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (65-86-1) O (2,6), COOH (4) 158.10 High solubility due to dioxo groups; used in nucleotide analogs. 1.00 (reference compound)
5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (7164-43-4) NH₂ (5), O (2,6), COOH (4) 173.12 Amino group enables nucleophilic reactions; relevance in antiviral research. 0.87
Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (6153-44-2) O (2,6), COOCH₃ (4) 170.12 Esterified carboxylate reduces acidity; used in prodrug design. 0.92

Key Structural and Functional Differences:

  • Substituent Effects: The propan-2-yloxy group in the target compound introduces steric bulk and lipophilicity, contrasting with smaller substituents (e.g., Cl in , CH₃ in ). This may enhance membrane permeability but reduce aqueous solubility compared to dioxo analogs (e.g., CAS 65-86-1) . 6-Oxo vs. Carboxylic Acid vs.

Research Findings and Implications

Reactivity and Stability :

  • Halogenated analogs (e.g., CAS 89581-58-8 ) exhibit higher electrophilicity at position 2, enabling nucleophilic substitution reactions. In contrast, the isopropoxy group in the target compound likely confers stability against hydrolysis, as alkoxy groups are less reactive than halides under physiological conditions.
  • Dioxo derivatives (e.g., CAS 65-86-1 ) show higher thermal stability due to intramolecular hydrogen bonding between oxo and carboxylic acid groups. The target compound’s single oxo group may reduce such interactions, impacting crystallinity.

Biological Activity: The phenyl-substituted analog (CAS 1048922-47-9 ) demonstrates enhanced interaction with hydrophobic enzyme pockets, suggesting that the target compound’s isopropoxy group could similarly improve target engagement in lipophilic environments.

Synthetic Accessibility: Discontinued availability of certain analogs (e.g., CAS 1439896-56-6 ) highlights challenges in sourcing intermediates. The target compound’s synthesis may require tailored routes, such as coupling isopropanol with a pyrimidine precursor under Mitsunobu conditions.

Biological Activity

6-Oxo-2-propan-2-yloxy-1H-pyrimidine-4-carboxylic acid (CAS Number: 2413866-93-8) is a heterocyclic compound characterized by its pyrimidine ring, which is substituted with a carboxylic acid group and an isopropoxy group. Its unique structure positions it as a potential candidate for various biological applications, including medicinal chemistry and biochemistry.

PropertyValue
Molecular FormulaC₈H₁₀N₂O₄
Molecular Weight198.18 g/mol
IUPAC NameThis compound
CAS Number2413866-93-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may function as an inhibitor or activator , depending on the biological context. The presence of the isopropoxy group enhances its binding affinity, while the carboxylic acid moiety plays a crucial role in its reactivity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of pyrimidine compounds have shown promising results against various cancer cell lines, including A549 lung cancer cells. In vitro studies demonstrated that certain modifications to the pyrimidine structure can enhance cytotoxicity against cancer cells while maintaining lower toxicity to normal cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that derivatives of pyrimidine compounds can exhibit activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The mechanism often involves interference with bacterial enzyme systems, making these compounds valuable in the fight against antibiotic resistance .

Study on Anticancer Properties

In a study evaluating the anticancer activity of various pyrimidine derivatives, compounds structurally related to this compound were tested against A549 cells. The results indicated a structure-dependent relationship where specific substitutions led to increased cytotoxicity. For instance, compounds with electron-withdrawing groups showed enhanced activity compared to their unsubstituted counterparts .

Study on Antimicrobial Efficacy

Another significant study focused on the antimicrobial properties of pyrimidine derivatives, where several compounds were screened against resistant bacterial strains. Results showed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as therapeutic agents in treating resistant infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-oxo-pyrimidine-4-carboxylic acid derivatives, and how can reaction conditions be optimized for yield and purity?

  • Answer : A typical synthesis involves cyclocondensation of amino acids (e.g., L-asparagine) with aldehydes under basic conditions, followed by functionalization (e.g., acryloylation). For example, cyclocondensation of L-asparagine with benzaldehyde in aqueous NaOH forms a pyrimidine intermediate, which is then acryloylated to yield the final product. Optimization includes controlling pH (e.g., using 2.0 M NaOH) and temperature (e.g., cold washing to precipitate pure product). Reaction monitoring via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .

Q. How can X-ray crystallography and NMR spectroscopy be used to resolve structural ambiguities in 6-oxo-pyrimidine derivatives?

  • Answer : X-ray crystallography provides definitive conformational data (e.g., twisted boat vs. chair conformations) and hydrogen-bonding networks, as seen in the syn-conformer stabilization via O–H⋯O and N–H⋯O interactions . NMR (e.g., 1^1H, 13^{13}C, and NOESY) identifies dynamic equilibria in solution (e.g., syn/anti conformer ratios) by analyzing coupling constants and nuclear Overhauser effects. For instance, anti-conformers dominate in aqueous sodium bicarbonate, while syn-conformers crystallize preferentially .

Q. What safety protocols are critical when handling reactive intermediates during the synthesis of this compound?

  • Answer : Use fume hoods for volatile reagents (e.g., acryloyl chloride), wear PPE (gloves, goggles), and implement emergency measures (e.g., eye rinsing for 15 minutes with water if exposed). Ensure proper waste disposal for toxic byproducts (e.g., halogenated solvents) per OSHA guidelines. Safety data sheets (SDS) for structurally similar compounds emphasize immediate medical consultation for inhalation or skin contact .

Advanced Research Questions

Q. How do conformational dynamics (syn vs. anti) of 6-oxo-pyrimidine derivatives influence their reactivity in asymmetric catalysis?

  • Answer : The anti-conformer enables stereoselective Diels-Alder reactions by positioning the acryloyl group for endo transition states, yielding products with S-configuration (e.g., 3:2 anti/syn ratio in sodium bicarbonate). Computational modeling (DFT) predicts transition-state energies, while crystallography validates steric effects. Adjusting solvent polarity (e.g., aqueous vs. organic) shifts conformational equilibria, impacting enantioselectivity .

Q. What strategies address discrepancies between solution-phase NMR data and solid-state crystallographic results for pyrimidine derivatives?

  • Answer : Crystallography captures the most stable conformer (e.g., syn), whereas NMR reflects a dynamic equilibrium. Variable-temperature NMR quantifies energy barriers between conformers. For example, cooling shifts equilibria toward the crystallographically observed syn-form. Hybrid methods like REDOR NMR or in situ crystallography under reaction conditions bridge these discrepancies .

Q. How can hydrogen-bonding networks in crystalline pyrimidine derivatives guide the design of supramolecular catalysts?

  • Answer : Intermolecular O–H⋯O and N–H⋯O bonds (e.g., chains along the b- and c-axes) create 3D frameworks that template reactant alignment. Modifying substituents (e.g., replacing phenyl with morpholine) alters H-bond donor/acceptor capacity. SAXS or PXRD tracks structural changes during catalysis, enabling rational design of host-guest systems .

Q. What mechanistic insights explain the regioselectivity of functional group modifications (e.g., acryloylation) on the pyrimidine core?

  • Answer : Acryloylation occurs preferentially at the secondary amine due to lower steric hindrance and higher nucleophilicity. Kinetic studies (e.g., stopped-flow UV-Vis) reveal rate constants for competing sites. Substituent effects (e.g., electron-withdrawing groups) redirect reactivity; DFT calculations map charge distribution to predict sites for electrophilic attack .

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